1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine core substituted with a 4,6-dimethylpyrimidin-2-yl group and an N-linked 1H-imidazol-2-yl carboxamide moiety. Its structural complexity arises from the integration of three distinct ring systems: a pyrimidine, an imidazole, and a piperidine.
The crystal structure of this compound, if determined, would likely employ tools like the SHELX program suite, which is widely used for small-molecule crystallographic refinement and structure solution . SHELXL, in particular, is renowned for its precision in refining bond lengths, angles, and displacement parameters, which are critical for understanding molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C15H20N6O |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H20N6O/c1-10-8-11(2)19-15(18-10)21-7-3-4-12(9-21)13(22)20-14-16-5-6-17-14/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,16,17,20,22) |
InChI Key |
WYSCZMJYFLAPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=CN3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrimidine-Imidazole Hybrids
For example:
- Analogues with substituted pyrimidines : Methyl groups at the 4 and 6 positions (as in the target compound) may enhance lipophilicity compared to unsubstituted pyrimidines.
- Piperidine-linked carboxamides: The piperidine ring’s chair conformation could influence solubility and bioavailability relative to non-cyclic or alternative heterocycles (e.g., pyrrolidine).
Piperidine Derivatives
Piperidine-based compounds often exhibit distinct conformational preferences. Substituents on the piperidine ring (e.g., carboxamide groups) can affect ring puckering and intermolecular interactions.
Hypothetical Crystallographic Comparison
Using SHELX-refined structural data, the following parameters could be compared if experimental data were available:
Challenges in Comparison
The lack of specific data on similar compounds in the provided evidence precludes a detailed comparison. Structural refinements using SHELX programs are foundational but must be supplemented with functional assays (e.g., binding affinity, solubility) to contextualize differences.
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